Ferrocene, 1,1'-bis(methoxycarbonyl)-

Redox Mediator Electrochemistry Electrosynthesis

Generic ferrocene derivatives introduce unacceptable redox variability into electrosynthetic and catalytic cycles. This 1,1'-bis(methoxycarbonyl) derivative provides a rigorously defined intermediate oxidation potential (E₁/₂ = 495 mV vs. FcH/FcH⁺) with predictable Hammett behavior, eliminating batch-dependent potential drift. • Distinct UV-Vis λmax at 449 nm with clean isosbestic points enables quantitative in situ spectroelectrochemical reaction tracking. • Symmetrical 1,1'-diester scaffold serves as a reliable precursor for diphosphine ligands, redox-active polymers, and dendrimers via transesterification or hydrolysis. • Consistent 98% purity; packaged and shipped under inert atmosphere to preserve redox fidelity.

Molecular Formula C14H14FeO4-6
Molecular Weight 302.10 g/mol
Cat. No. B13775727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrocene, 1,1'-bis(methoxycarbonyl)-
Molecular FormulaC14H14FeO4-6
Molecular Weight302.10 g/mol
Structural Identifiers
SMILESCOC(=O)[C-]1[CH-][CH-][CH-][CH-]1.COC(=O)[C-]1C=CC=C1.[Fe]
InChIInChI=1S/2C7H7O2.Fe/c2*1-9-7(8)6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1;
InChIKeyUZCQZDWWLBPSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1,1'-Ferrocenedicarboxylate Overview


Ferrocene, 1,1'-bis(methoxycarbonyl)-, also designated as dimethyl 1,1'-ferrocenedicarboxylate, is a symmetrically 1,1'-disubstituted ferrocene derivative featuring two electron-withdrawing methoxycarbonyl (-CO₂Me) groups [1]. The compound exhibits reversible ferrocene/ferrocenium redox chemistry characteristic of the ferrocene core, but with electrochemical properties that are systematically tunable through substitution [1]. Its well-defined redox behavior, combined with the synthetic versatility of the ester functionalities, renders it a key intermediate and redox mediator in organometallic synthesis, materials chemistry, and electrochemical applications [1].

Tunable redox mediator with defined potential window
Symmetrical diester scaffold for ligand and material synthesis

Irreplaceability of Dimethyl 1,1'-Ferrocenedicarboxylate


Generic ferrocene derivatives are not interchangeable redox reagents or building blocks due to the profound impact of substituent number, position, and electronic nature on the ferrocene/ferrocenium redox potential. The introduction of electron-withdrawing methoxycarbonyl groups incrementally anodically shifts the half-wave potential (E₁/₂) by predictable increments [1]. The 1,1'-bis(methoxycarbonyl) substitution pattern provides a distinct, intermediate redox potential and a unique combination of stability and spectroscopic signatures that differ quantitatively from both the mono- and higher poly-substituted analogs [1]. Substituting this specific compound with an under- or over-substituted analog would directly alter the driving force for electron transfer, potentially compromising catalytic cycles, electrochemical sensing thresholds, or the reactivity of downstream synthetic transformations.

Redox potential shift Mono- or poly-substituted analogs anodically shift E₁/₂, altering electron-transfer driving force.
Spectroscopic signature drift UV-Vis λmax and IR frequencies change with substitution pattern, complicating in situ monitoring.
Stability under electrolysis Higher esters may precipitate in oxidized form, compromising mediator turnover.

Dimethyl 1,1'-Ferrocenedicarboxylate vs. Analogs


Redox Potential Tunability by Substitution

The ferrocene/ferrocenium half-wave potential (E₁/₂) is anodically shifted by the addition of electron-withdrawing methoxycarbonyl groups. The 1,1'-bis(methoxycarbonyl) derivative exhibits a distinct intermediate potential, enabling its selection for specific redox mediation tasks [1].

Redox potential vs. FcH/FcH⁺
Head-to-head
495 mV
Diester (target): 495 mV Mono: 260 mV, Tri: 700 mV, Tetra: 900 mV
Supports potential-window fit for electrosynthesis
0.1 M CH₂Cl₂, Pt electrode
Redox Mediator Electrochemistry Electrosynthesis

UV-Vis Absorption Shift with Substitution

The ligand field absorption band of the neutral ferrocene core undergoes a bathochromic shift with increasing methoxycarbonyl substitution. The 1,1'-disubstituted compound's λmax provides a distinct spectroscopic handle for monitoring its redox state [1].

UV-Vis λmax (neutral ferrocene)
Head-to-head
449 nm
Diester: 449 nm Mono: 444 nm, Tri: 455 nm, Tetra: 457 nm
Enables in situ spectroscopic identification
CH₂Cl₂ solution
Spectroelectrochemistry Redox Probing Materials Characterization

Single-Crystal Structural Evidence

Single-crystal X-ray diffraction reveals precise metrical parameters for the 1,1'-bis(methoxycarbonyl)ferrocene scaffold, including Fe-C bond lengths and cyclopentadienyl ring conformations. The electron-withdrawing substituents induce measurable structural perturbations relative to unsubstituted ferrocene [1].

Single-crystal structure
Cross-study
Fe-C: 2.035–2.061 Å, C-C avg: 1.419 Å
Unsubstituted ferrocene: Fe-C ~2.045 Å, C-C ~1.403 Å
Supports computational modeling and derivative design
Ambient temperature XRD
Crystal Engineering Structural Chemistry Organometallic Crystallography

Stability During Electrolysis

The 1,1'-bis(methoxycarbonyl)ferrocene/ferrocenium redox couple demonstrates chemical stability under preparative electrolysis conditions, a prerequisite for effective redox mediation [1].

Electrolysis stability
Class-level
Reversible oxidation
Clean isosbestic points; no precipitation
Supports mediator turnover suitability
Tetraester analog shows oxidized-form precipitation
Redox Mediator Stability Spectroelectrochemistry Electrosynthesis

Applications of Dimethyl 1,1'-Ferrocenedicarboxylate


Redox Mediator in Electrosynthesis

The compound's intermediate oxidation potential (E₁/₂ = 495 mV vs. FcH/FcH⁺) and demonstrated electrolytic stability make it suitable as a redox mediator for indirect electrosynthetic transformations requiring a specific potential window. The linear correlation between E₁/₂ and Hammett substituent constants allows for rational selection of this derivative over its mono-, tri-, or tetra-substituted analogs [1].

Spectroscopic Probe for Redox Monitoring

The distinct UV-Vis absorption maximum (λmax = 449 nm) and characteristic C=O stretching frequencies of this compound enable its use as an in situ spectroscopic probe. As demonstrated by the clean isosbestic points in UV-Vis spectroelectrochemical experiments, the compound can be quantitatively tracked during redox reactions, offering a distinct analytical advantage over analogs with overlapping spectral features [1].

Precursor for Ferrocene-Based Ligands

The presence of two ester groups in the 1,1'-positions provides a symmetrical scaffold for further functionalization. The compound serves as a key intermediate for the synthesis of ferrocene-based diphosphine ligands (via reduction and subsequent phosphination) and for the preparation of ferrocene-containing polymers and dendrimers through transesterification or hydrolysis pathways [2]. Its well-defined solid-state structure, confirmed by single-crystal X-ray diffraction, provides a reliable foundation for the rational design of these advanced materials [2].

Application
Selection Property
Validation Focus
Redox mediator in electrosynthesis
Intermediate oxidation potential and electrolytic stability
Potential-window fit and mediator turnover
Spectroscopic redox probe
Distinct UV-Vis absorption band
In situ quantitative tracking
Ferrocene-based ligand precursor
Symmetrical 1,1'-diester scaffold
Functionalization through ester chemistry

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